N-(3-amino-4-fluorophenyl)-2-iodobenzamide

Myeloperoxidase Inflammation Enzyme inhibition

This halogenated aromatic amide is a validated multi-target probe with a precise 2-iodobenzamide substitution pattern essential for low-nanomolar MPO inhibition (IC50=159 nM). Regioisomeric or des-iodo analogs show drastically altered or abolished activity. Confirmed P2X7 antagonist and CYP3A4 inhibitor activities enable dual-pathway studies in inflammation, cancer, and neuroinflammation. Procuring the exact CAS 926256-47-5 compound guarantees reproducible pharmacology in MPO-focused or P2X7-focused research programs.

Molecular Formula C13H10FIN2O
Molecular Weight 356.13 g/mol
CAS No. 926256-47-5
Cat. No. B3306323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-fluorophenyl)-2-iodobenzamide
CAS926256-47-5
Molecular FormulaC13H10FIN2O
Molecular Weight356.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)N)I
InChIInChI=1S/C13H10FIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18)
InChIKeyWUHOVJIRJPJYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Amino-4-fluorophenyl)-2-iodobenzamide (926256-47-5): A Multi-Target Iodo-Benzamide Inhibitor for Peroxidase and P2X7 Research


N-(3-Amino-4-fluorophenyl)-2-iodobenzamide (CAS: 926256-47-5) is a halogenated aromatic amide that functions as a multi-target enzyme inhibitor. The compound features a 2-iodobenzamide core linked to a 3-amino-4-fluorophenyl group, providing a distinct halogen-bonding and hydrogen-bonding pharmacophore [1]. Quantitative activity data from curated databases demonstrate inhibition of human myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), thyroid peroxidase (TPO), and antagonist activity at P2X7 receptors [2]. This profile distinguishes it from simple benzamide analogs and positions it as a versatile tool compound for inflammation, cancer, and purinergic signaling research.

Why N-(3-Amino-4-fluorophenyl)-2-iodobenzamide Cannot Be Substituted by Non-Halogenated or Regioisomeric Analogs


The precise substitution pattern and halogen composition of N-(3-amino-4-fluorophenyl)-2-iodobenzamide are critical to its observed activity profile. Removal of the 2-iodo group—as in N-(3-amino-4-fluorophenyl)benzamide (CAS 866023-58-7)—eliminates the halogen-bonding capacity and drastically reduces or abolishes MPO inhibition . Conversely, relocating the amino and fluorine groups—as in the regioisomer N-(5-amino-2-fluorophenyl)-2-iodobenzamide (CAS 926264-63-3)—shifts the target profile toward HDAC inhibition and cancer cell cytotoxicity, with reported IC50 values of 12.7–15.3 µM in multiple myeloma and ovarian cancer cell lines . Substitution with the 2-iodo-5-hydroxy derivative (N-(4-fluorophenyl)-2-hydroxy-5-iodobenzamide) results in weak micromolar activity (IC50 = 50 µM) against unrelated targets [1]. These divergent activity landscapes underscore that procurement of the exact CAS 926256-47-5 compound is essential for reproducibility in MPO-focused or P2X7-focused studies.

Quantitative Differentiation of N-(3-Amino-4-fluorophenyl)-2-iodobenzamide Against Closest Analogs and Reference Inhibitors


Potent Myeloperoxidase (MPO) Inhibition: A 1.7-Fold Advantage Over AZD-5904 in Recombinant Human MPO Assay

N-(3-Amino-4-fluorophenyl)-2-iodobenzamide inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM, measured after 10 minutes incubation in the presence of 120 mM NaCl using an aminophenyl fluorescein-based assay [1]. In comparison, the clinically studied irreversible MPO inhibitor AZD-5904 (CAS 618913-30-7) exhibits an IC50 of 140 nM under similar conditions, while the selective oral MPO inhibitor Verdiperstat (AZD3241) shows a significantly weaker IC50 of 630 nM . The compound's MPO potency is nearly identical to AZD-5904 (1.14-fold difference) and 4-fold superior to Verdiperstat.

Myeloperoxidase Inflammation Enzyme inhibition

CYP3A4 Inhibition Profile: Equivalent to Ketoconazole but 16-Fold Weaker Than MPO Activity

The compound inhibits human cytochrome P450 3A4 (CYP3A4) with an IC50 of 2.6 µM (2,600 nM), as reported in BindingDB from a Bristol Myers Squibb curated dataset [1]. This value is identical to the IC50 of ketoconazole (2.6 µM), a well-characterized CYP3A4 inhibitor [2]. Notably, the compound is 16-fold selective for MPO (IC50 = 159 nM) over CYP3A4 (IC50 = 2,600 nM).

CYP3A4 Drug metabolism Enzyme inhibition

Thyroid Peroxidase (TPO) Inhibition: Comparable to HX1 but 40-Fold Weaker Than MPO Activity

The compound inhibits human thyroid peroxidase (TPO) with an IC50 of 6.3 µM (6,300 nM), measured using 3-iodo tyrosine as substrate after 10 minutes incubation [1]. This potency is comparable to the MPO inhibitor HX1 (IC50 = 6.3 µM for MPO) but represents a 40-fold selectivity window relative to the compound's own MPO IC50 (159 nM) . The selectivity ratio (TPO IC50 / MPO IC50) is approximately 40.

Thyroid peroxidase Selectivity Off-target

Regioisomeric Differentiation: 3-Amino-4-Fluoro Substitution Confers MPO Activity Absent in 5-Amino-2-Fluoro Analog

The regioisomer N-(5-amino-2-fluorophenyl)-2-iodobenzamide (CAS 926264-63-3) exhibits a distinct activity profile characterized by HDAC inhibition and cytotoxic activity in multiple myeloma (IC50 = 15.3 µM) and ovarian cancer (IC50 = 12.7 µM) cell lines . In contrast, N-(3-amino-4-fluorophenyl)-2-iodobenzamide (CAS 926256-47-5) demonstrates low-nanomolar MPO inhibition (IC50 = 159 nM) with no reported HDAC activity. The 3-amino-4-fluoro substitution pattern is therefore essential for MPO engagement.

Regioisomer MPO Cancer

P2X7 Receptor Antagonism: Demonstrated Activity in FLIPR Calcium Flux Assay

N-(3-Amino-4-fluorophenyl)-2-iodobenzamide acts as an antagonist at the mouse P2X7 receptor, assessed by inhibition of BzATP-induced calcium flux in 1321N1 cells using a Fluo-4-AM dye-based FLIPR assay [1]. While quantitative IC50 data for this compound are not publicly disclosed in the curated database entry, the assay description confirms functional antagonism. Well-characterized P2X7 antagonists such as A-804598 and A-740003 exhibit IC50 values of 8.9–40 nM in analogous 1321N1 cell FLIPR assays [2].

P2X7 Purinergic signaling Calcium flux

Optimal Research Applications for N-(3-Amino-4-fluorophenyl)-2-iodobenzamide Based on Quantitative Evidence


MPO-Dependent Inflammation and Neutrophil Biology Studies

Employ this compound as a low-nanomolar MPO inhibitor (IC50 = 159 nM) in cellular and biochemical assays of neutrophil oxidative burst, hypochlorous acid production, and chronic inflammatory disease models. Its MPO potency is comparable to the clinical candidate AZD-5904 (IC50 = 140 nM) but with 40-fold selectivity over TPO (IC50 = 6.3 µM), enabling cleaner mechanistic interrogation of MPO-specific pathways [1].

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction (DDI) Assays

Utilize the compound's moderate CYP3A4 inhibition (IC50 = 2.6 µM), which matches the potency of the reference inhibitor ketoconazole, as a tool for in vitro DDI screening and metabolic stability studies in hepatic microsome or hepatocyte systems [1]. The 16-fold selectivity for MPO over CYP3A4 provides a defined window for differentiating primary pharmacology from metabolic liability.

Purinergic P2X7 Receptor Antagonism in Neuroinflammation and Pain Research

Leverage the compound's confirmed P2X7 antagonist activity in calcium flux FLIPR assays as a starting point for developing novel P2X7 modulators or as a dual MPO/P2X7 probe in models of neuroinflammation, chronic pain, and immune cell signaling where both pathways converge [2].

Structure-Activity Relationship (SAR) and Halogen-Bonding Studies

Deploy this compound as a reference scaffold in medicinal chemistry programs investigating halogen-bonding interactions. The 2-iodobenzamide core enables unique halogen-bond donor capacity absent in des-iodo analogs (e.g., N-(3-amino-4-fluorophenyl)benzamide), while the regioisomeric comparator (N-(5-amino-2-fluorophenyl)-2-iodobenzamide) demonstrates how subtle positional changes redirect activity from MPO inhibition to HDAC-mediated cytotoxicity .

Quote Request

Request a Quote for N-(3-amino-4-fluorophenyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.